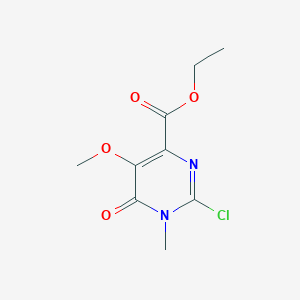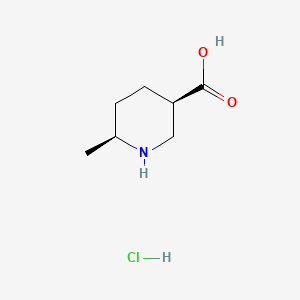
2,4,6-Trimethylpyridine hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylpyridine hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyridine hexafluorophosphate typically involves the reaction of 2,4,6-trimethylpyridine with hexafluorophosphoric acid or its salts. One common method includes the reaction of 2,4,6-trimethylpyridine with silver hexafluorophosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylpyridine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: It participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
2,4,6-Trimethylpyridine hexafluorophosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: It serves as a tool in biochemical studies, including enzyme inhibition and protein interaction studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylpyridine hexafluorophosphate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylpyridine iodine hexafluorophosphate
- 2,4,6-Trimethylpyridine bromine hexafluorophosphate
- 2,4,6-Trimethylpyridine silver hexafluorophosphate
Uniqueness
2,4,6-Trimethylpyridine hexafluorophosphate is unique due to its specific reactivity and stability. Compared to its analogs, it offers distinct advantages in certain reactions and applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C8H12F6NP |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2,4,6-trimethylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H11N.F6P/c1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1 |
InChI Key |
NMBPSEPDAZQRTA-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=[NH+]C(=C1)C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)



![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)


![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)



![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
